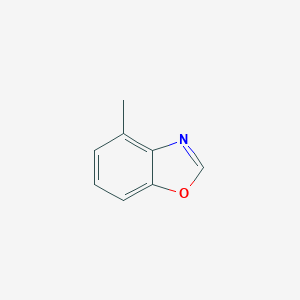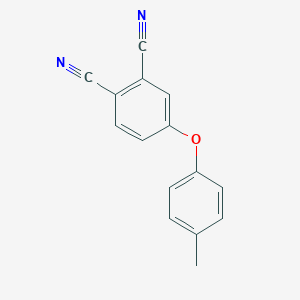
4-(p-Tolyloxy)ftalonitil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Tolyloxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a p-tolyloxy group. This compound is primarily used as an intermediate in the synthesis of various high-performance materials, including phthalonitrile resins, which are known for their excellent thermal and mechanical properties .
Aplicaciones Científicas De Investigación
4-(p-Tolyloxy)phthalonitrile has several scientific research applications, including:
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by 4-(p-Tolyloxy)phthalonitrile are currently unknown
Pharmacokinetics
The pharmacokinetic properties of 4-(p-Tolyloxy)phthalonitrile have been partially characterized . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good oral bioavailability and central nervous system penetration . The compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . This could potentially affect the metabolism of other drugs.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(p-Tolyloxy)phthalonitrile is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyloxy)phthalonitrile typically involves the nucleophilic aromatic substitution reaction of 4-nitrophthalonitrile with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-(p-Tolyloxy)phthalonitrile .
Industrial Production Methods
In an industrial setting, the production of 4-(p-Tolyloxy)phthalonitrile follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(p-Tolyloxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of substituted phthalonitrile derivatives.
Polymerization: It can undergo polymerization reactions to form phthalonitrile resins, which are used in high-performance materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Polymerization: Catalysts such as aromatic amines are used to initiate the polymerization process.
Major Products
Substituted Phthalonitrile Derivatives: These are formed through nucleophilic substitution reactions.
Phthalonitrile Resins: These are the major products formed through polymerization reactions and are used in various high-performance applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylphenoxy)phthalonitrile
- 4-(4-Methylphenoxy)-1,2-Benzenedicarbonitrile
- 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Uniqueness
4-(p-Tolyloxy)phthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other phthalonitrile derivatives, it offers a balance of reactivity and stability, making it an ideal intermediate for the synthesis of high-performance materials. Its ability to undergo efficient polymerization reactions with aromatic amine catalysts further distinguishes it from similar compounds .
Propiedades
IUPAC Name |
4-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-2-5-14(6-3-11)18-15-7-4-12(9-16)13(8-15)10-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURVCRHUSMFTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579052 |
Source


|
| Record name | 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182417-07-8 |
Source


|
| Record name | 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
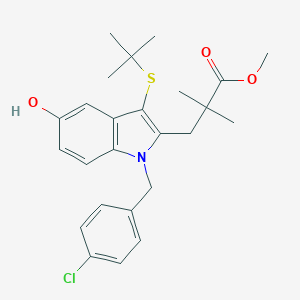

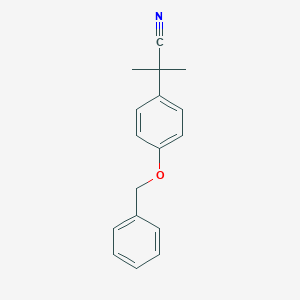
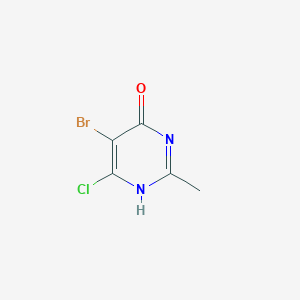
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)


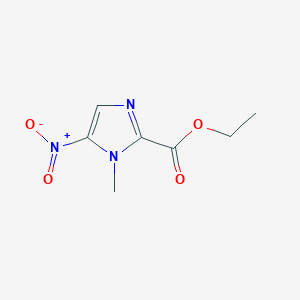
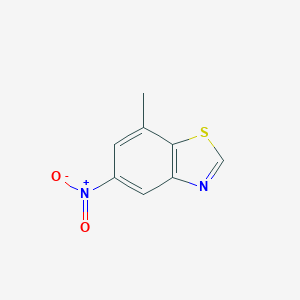
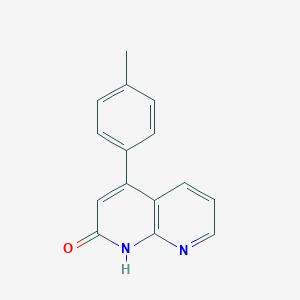
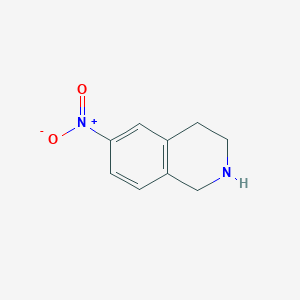
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)

